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  • Product: methoxydimethylamine hydrochloride
  • CAS: 120716-83-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physical Properties of N,O-Dimethylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction N,O-Dimethylhydroxylamine hydrochloride, with the CAS number 6638-79-5, is a pivotal reagent in modern organic synthesis.[1][2][3] Its most not...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,O-Dimethylhydroxylamine hydrochloride, with the CAS number 6638-79-5, is a pivotal reagent in modern organic synthesis.[1][2][3] Its most notable application lies in the formation of Weinreb amides, which are versatile intermediates in the renowned Weinreb ketone synthesis.[4] This reaction pathway is celebrated for its high efficiency and chemoselectivity in producing ketones and aldehydes, making N,O-dimethylhydroxylamine hydrochloride an indispensable tool for medicinal chemists and researchers in drug development. This guide provides an in-depth exploration of the core physical properties of N,O-dimethylhydroxylamine hydrochloride, offering both established data and standardized protocols for its characterization. A thorough understanding of these properties is fundamental to its effective handling, application in synthesis, and the development of robust analytical methods.

Molecular and Chemical Identity

A clear identification of N,O-dimethylhydroxylamine hydrochloride is the first step in its scientific application. It is crucial to distinguish it from related compounds such as methoxyamine hydrochloride and dimethylamine hydrochloride to ensure the accuracy and reproducibility of experimental work.

cluster_main N,O-Dimethylhydroxylamine Hydrochloride C1 CH₃ N N⁺ C1->N O O N->O H H N->H C2 CH₃ O->C2 Cl Cl⁻ cluster_workflow Physical Property Determination Workflow A Sample Preparation (Grinding, Drying) B Melting Point Determination (USP <741> Capillary Method) A->B C Solubility Assessment (OECD 105 Flask Method) A->C D Spectroscopic Analysis (NMR, FTIR) A->D E Data Analysis and Property Confirmation B->E C->E D->E

Caption: General workflow for physical property determination.

Melting Point Determination (Adapted from USP General Chapter <741>)

This protocol describes the determination of the melting range using the capillary method, which is a widely accepted standard. [5][6][7][8][9] Apparatus:

  • Melting point apparatus with a temperature-controlled heating block or oil bath.

  • Calibrated thermometer.

  • Capillary tubes (sealed at one end).

Procedure:

  • Sample Preparation: Gently pulverize a small amount of N,O-dimethylhydroxylamine hydrochloride to a fine powder.

  • Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-4 mm.

  • Measurement:

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a rapid rate to a temperature approximately 10°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is T1-T2.

Causality Behind Experimental Choices:

  • Pulverization: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for accurate determination, allowing for thermal equilibrium between the sample, heating medium, and thermometer.

Solubility Determination (Qualitative, based on OECD Test Guideline 105)

This method provides a standardized approach to assess the solubility of a substance in water. [10][11][12][13][14] Procedure:

  • Preliminary Test: Add approximately 10 mg of N,O-dimethylhydroxylamine hydrochloride to 1 mL of the solvent (e.g., water, methanol, ethanol) in a test tube at room temperature.

  • Vigorous Shaking: Shake the test tube vigorously for 1 minute.

  • Observation: Visually inspect the solution for any undissolved particles.

  • Classification:

    • Soluble: If no solid particles are visible.

    • Partially Soluble: If some, but not all, of the solid has dissolved.

    • Insoluble: If the solid does not appear to have dissolved.

  • Quantitative Approach (Flask Method): For a more quantitative assessment, a known excess of the solid is stirred in a known volume of the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the filtered solution is then determined by a suitable analytical method (e.g., spectroscopy, titration).

Self-Validating System:

  • The use of a saturated solution ensures that the maximum solubility at a given temperature is being measured. Filtration or centrifugation is essential to separate any undissolved solid before analysis.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of N,O-dimethylhydroxylamine hydrochloride.

Sample Preparation (for ¹H NMR):

  • Dissolve 5-10 mg of N,O-dimethylhydroxylamine hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). [15][16][17][18]2. Transfer the solution to a clean, dry 5 mm NMR tube.

  • If required, add a small amount of an internal standard (e.g., TMS).

Data Acquisition:

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. The spectrum should be consistent with the structure of N,O-dimethylhydroxylamine hydrochloride, showing distinct signals for the N-methyl and O-methyl protons.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of N,O-dimethylhydroxylamine hydrochloride with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. [19][20][21][22][23]2. Place the mixture in a pellet die and press it under high pressure to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. The spectrum will show characteristic absorption bands corresponding to N-H, C-H, C-N, and C-O bonds.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of N,O-dimethylhydroxylamine hydrochloride. A comprehensive understanding of its molecular identity, melting point, solubility, and spectroscopic characteristics is paramount for its effective and safe use in research and development. The provided experimental protocols offer a standardized framework for the verification of these properties, ensuring the quality and consistency of this vital synthetic reagent. As a cornerstone of the Weinreb ketone synthesis, a thorough knowledge of N,O-dimethylhydroxylamine hydrochloride's physical properties empowers chemists to optimize reaction conditions, troubleshoot synthetic challenges, and ultimately accelerate the discovery of new chemical entities.

References

  • OECD. (1995). Test No. 105: Water Solubility. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

  • United States Pharmacopeial Convention. (2018). General Chapter, 〈741〉 Melting Range or Temperature. In USP-NF. U.S. Pharmacopeia. [Link]

  • EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • USP-NF. (n.d.). 〈741〉 Melting Range or Temperature. Retrieved from [Link]

  • Chemsrc. (2025, August 20). N,O-Dimethylhydroxylamine hydrochloride. Retrieved from [Link]

  • Kwon, J. H., Lee, S. Y., Kang, H. J., Mayer, P., & Escher, B. I. (2019). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 237, 124495. [Link]

  • Giani, S., & Towers, N. M. (2016). Compliance with amended General Chapter USP<741> Melting Range or Temperature. ResearchGate. [Link]

  • Giani, S., & Towers, N. M. (2019). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. Semantic Scholar. [Link]

  • Giani, S., & Towers, N. M. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Unknown. (n.d.). fourier transform infrared spectroscopy. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubChem. (n.d.). N,O-Dimethylhydroxylamine. Retrieved from [Link]

  • Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • CHEMICAL POINT. (n.d.). N,O-Dimethylhydroxylamine. Retrieved from [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Advanced Research, 9(2), 947-952. [Link]

  • Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]

  • PubChem. (n.d.). N,N-dimethylhydroxylamine hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). N,O-Dimethylhydroxylamine. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]

Sources

Exploratory

potential applications of methoxydimethylamine hydrochloride in medicinal chemistry

The Weinreb Protocol: -Dimethylhydroxylamine HCl in Pharmacophore Assembly[1] Executive Summary Methoxydimethylamine hydrochloride ( -dimethylhydroxylamine hydrochloride) is the precursor to the Weinreb amide , a functio...

Author: BenchChem Technical Support Team. Date: February 2026

The Weinreb Protocol: -Dimethylhydroxylamine HCl in Pharmacophore Assembly[1]

Executive Summary

Methoxydimethylamine hydrochloride (


-dimethylhydroxylamine hydrochloride) is the precursor to the Weinreb amide , a functional group that has become the industry standard for the controlled synthesis of ketones and aldehydes in medicinal chemistry. Unlike acid chlorides or esters, which suffer from nucleophilic over-addition leading to tertiary alcohols, Weinreb amides utilize a chelation-controlled mechanism  to stabilize the tetrahedral intermediate. This guide details the mechanistic underpinnings, optimized protocols, and strategic applications of this reagent in modern drug discovery, ranging from fragment-based assembly to late-stage C-H functionalization.

Part 1: The Chelation Paradigm (Mechanism)

The utility of


-dimethylhydroxylamine lies entirely in the unique stability of the intermediate formed after nucleophilic attack. This is not merely steric hindrance; it is a thermodynamic trap.
The "Stable Tetrahedral" Model

When an organometallic reagent (R-M, where M = Li, MgX) attacks a standard ester, the resulting alkoxide intermediate collapses immediately, expelling the leaving group and forming a ketone. This ketone is more reactive than the starting ester, leading to a second nucleophilic attack and an unwanted tertiary alcohol.[1]

In a Weinreb amide, the methoxy oxygen coordinates with the metal cation of the incoming nucleophile, forming a rigid, five-membered cyclic chelate . This intermediate is stable at low temperatures and resists collapse until the reaction is quenched with acid.

Mechanistic Visualization

The following diagram illustrates the divergence between the Weinreb pathway (controlled) and the standard ester pathway (uncontrolled).

WeinrebMechanism Start Weinreb Amide (N-OMe, N-Me) Intermediate Stable Tetrahedral Chelate (5-Membered Ring) Start->Intermediate Nucleophilic Attack (Metal Coordination) Nucleophile Nucleophile (R'-MgX or R'-Li) Nucleophile->Intermediate Quench Acidic Workup (H3O+) Intermediate->Quench Stable until hydrolysis Product Ketone (R-C=O-R') Quench->Product Collapse & Release

Figure 1: The chelation-controlled pathway preventing over-addition.

Part 2: Synthetic Protocols & Optimization

Preparation of Weinreb Amides

The synthesis of the amide itself is the critical first step. Since the reagent is supplied as the hydrochloride salt (


-dimethylhydroxylamine 

HCl), a base is required to liberate the free amine in situ.

Standard Coupling Protocol (Carboxylic Acid Starting Material):

  • Activation: Dissolve carboxylic acid (1.0 equiv) in DCM or DMF. Add coupling agent (EDC

    
    HCl: 1.2 equiv, HOBt: 1.2 equiv). Stir for 30 min at 0°C.
    
  • Amine Liberation: Add

    
    -dimethylhydroxylamine 
    
    
    
    HCl (1.2 equiv).
  • Base Addition: Add DIPEA or NMM (3.0 equiv) dropwise. Note: 1 equiv is consumed neutralizing the HCl salt.

  • Reaction: Allow to warm to RT overnight.

  • Validation: Monitor by TLC. Weinreb amides typically display lower R_f than the parent acid but higher than the free amine.

The Ketone Synthesis (Nucleophilic Addition)

Reagents: Grignard (R-MgBr) or Organolithium (R-Li). Solvent: Anhydrous THF or Et2O (coordinating solvents assist stability).

ParameterRecommendationRationale
Temperature -78°C to 0°CWhile the chelate is stable, lower temps prevent side reactions (e.g.,

-deprotonation).
Stoichiometry 1.2 - 1.5 equiv NucleophileSlight excess ensures complete conversion; the "stop" mechanism prevents over-addition.
Quenching Critical Step Pour into cold sat. NH4Cl or 1M HCl. Vigorous stirring is needed to break the N-O-Metal chelate.
Purification Silica GelWeinreb amides and ketones are stable on silica.

Part 3: Strategic Applications in Medicinal Chemistry

Warhead Installation (Protease Inhibitors)

Weinreb amides are pivotal in synthesizing


-ketoamide  and ketone-based  inhibitors, such as those used for HCV (Boceprevir) and SARS-CoV-2 Mpro inhibitors. The precise installation of the carbonyl "warhead" (which covalently binds to the enzyme's active site serine or cysteine) is often achieved by reacting a peptide-Weinreb amide with a specific nucleophile.
  • Example: In the synthesis of Boceprevir-related analogs, the P1 residue is converted to a Weinreb amide. Reaction with a lithiated species installs the required keto-functionality without racemizing the adjacent chiral center.

Fragment Assembly (Eribulin/Halaven)

In the total synthesis of complex natural products like Eribulin , Weinreb amides serve as "linchpins." They allow two complex fragments to be joined via a ketone bridge, which can then be stereoselectively reduced or functionalized.

  • Advantage:[1][2][3][4] The mild conditions tolerate sensitive silyl ethers and acetals present on the fragments.

Late-Stage C-H Functionalization (Modern Application)

Recent developments (2020-2024) utilize the Weinreb amide as a Directing Group (DG) for transition-metal catalyzed C-H activation. The N-OMe and Carbonyl oxygen coordinate to metals (Co, Rh, Pd), directing functionalization to the ortho position.

MedChemWorkflow cluster_Applications Divergent Applications Acid Carboxylic Acid (Scaffold) Weinreb Weinreb Amide (Stable Intermediate) Acid->Weinreb Coupling (EDC/HOBt) Ketone Ketone Synthesis (Grignard Addition) Weinreb->Ketone R-MgBr Aldehyde Aldehyde Synthesis (LiAlH4 Reduction) Weinreb->Aldehyde DIBAL-H CH_Act C-H Activation (Ortho-Functionalization) Weinreb->CH_Act Pd(OAc)2 / [Ox] Drug Final Drug Candidate (e.g., Protease Inhibitor) Ketone->Drug Warhead Assembly CH_Act->Drug SAR Optimization

Figure 2: The Weinreb amide as a divergent node in drug synthesis workflows.

Part 4: Troubleshooting & Comparative Analysis

Common Pitfalls
  • Low Yield with Steric Bulk: If the nucleophile is extremely bulky (e.g., t-butyl), the chelate formation may be slow.

    • Solution: Switch to Morpholine-based Weinreb analogs or run the reaction at higher temperatures (0°C to RT) carefully monitoring for over-addition.

  • Incomplete Hydrolysis: The chelate is robust. If the quench is too mild, the intermediate may persist in the organic layer.

    • Solution: Use a buffered acidic wash (Citric acid or 1M HCl) and ensure the aqueous phase is acidic (pH < 3).

Comparison of Carbonyl Installation Methods
MethodSelectivity (Ketone)Functional Group ToleranceStability of Intermediate
Weinreb Amide High (Chelation Control)Excellent (Tolerates epoxides, acetals)High (Isolable solid)
Acid ChlorideLow (Prone to 3° alcohol)Poor (Sensitive to moisture/base)Low (Must use immediately)
Nitrile + GrignardModerate (Imine intermediate)GoodModerate
Ester + GrignardVery Low (Double addition)GoodLow

References

  • Nahm, S., & Weinreb, S. M. (1981).[5] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

  • Bhanage, B. M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents. Royal Society of Chemistry. Link

  • Wang, D., et al. (2016). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules (MDPI). Link

  • Knochel, P., et al. (2022). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. Link

  • FDA Access Data. (2011). Boceprevir (Victrelis) Chemistry Review. Link

Sources

Protocols & Analytical Methods

Method

The Weinreb Amide: A Strategic Ally in Amide Bond Formation for Complex Synthesis

Application Note and Detailed Protocols for the Use of N,O-Dimethylhydroxylamine Hydrochloride Introduction: Beyond the Peptide Bond - A Gateway to Controlled Acylation In the landscape of organic synthesis, the formatio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Detailed Protocols for the Use of N,O-Dimethylhydroxylamine Hydrochloride

Introduction: Beyond the Peptide Bond - A Gateway to Controlled Acylation

In the landscape of organic synthesis, the formation of the amide bond is a cornerstone reaction, fundamental to the construction of peptides, polymers, and a vast array of pharmaceuticals. While numerous methods exist for this transformation, the synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides, represents a particularly strategic approach. This is due to their unique stability and reactivity profile, which allows for the controlled synthesis of ketones and aldehydes from carboxylic acids, a transformation often plagued by over-addition side reactions with other methods.[1][2]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the use of N,O-dimethylhydroxylamine hydrochloride (methoxydimethylamine hydrochloride) as a key reagent for the formation of these valuable synthetic intermediates. We will delve into the mechanistic underpinnings of Weinreb amide formation, provide detailed, field-proven protocols for various coupling methods, and explore its application in the synthesis of complex, biologically active molecules.

The Mechanism of Stability and Reactivity

The utility of the Weinreb amide lies in its ability to react with organometallic reagents to form a stable tetrahedral intermediate. This intermediate is chelated by the methoxy group, preventing its collapse and subsequent over-addition of the nucleophile, a common problem when using more reactive acylating agents like acid chlorides or esters.[2]

Mechanism of Weinreb Amide Formation

The formation of a Weinreb amide from a carboxylic acid typically involves the activation of the carboxyl group, followed by nucleophilic attack by N,O-dimethylhydroxylamine. The hydrochloride salt is commonly used for its stability and ease of handling.[2] A base, such as a tertiary amine, is required to neutralize the hydrochloride and liberate the free amine for the reaction.

Several classes of coupling reagents can be employed to activate the carboxylic acid, each with its own mechanism and set of advantages.

Diagram 1: General Mechanism of Weinreb Amide Formation with a Coupling Agent

Weinreb Amide Formation Mechanism RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., O-acylisourea, OAt-ester) RCOOH->ActivatedEster + Coupling Agent CouplingAgent Coupling Agent (e.g., EDC, HATU) WeinrebAmide Weinreb Amide ActivatedEster->WeinrebAmide + Free Amine AmineHCl H-N(Me)OMe · HCl FreeAmine H-N(Me)OMe AmineHCl->FreeAmine + Base Base Base (e.g., DIPEA) Byproducts Byproducts Weinreb Ketone Synthesis Mechanism WeinrebAmide Weinreb Amide TetrahedralIntermediate Chelated Tetrahedral Intermediate WeinrebAmide->TetrahedralIntermediate + R'-M Organometallic Organometallic Reagent (R'-M) Ketone Ketone TetrahedralIntermediate->Ketone + Workup Workup Aqueous Workup (H₃O⁺)

Caption: Formation of a stable intermediate in Weinreb ketone synthesis.

Synthetic Protocols for Weinreb Amide Formation

The choice of coupling reagent for Weinreb amide synthesis depends on several factors, including the substrate's sensitivity to racemization, the presence of other functional groups, and considerations of cost and ease of byproduct removal. Below are detailed protocols for commonly used methods.

General Experimental Workflow

Diagram 3: General Experimental Workflow for Weinreb Amide Synthesis

Experimental Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Coupling Reaction cluster_workup 3. Workup & Purification prep_acid Dissolve Carboxylic Acid add_coupling Add Coupling Reagent & Base prep_acid->add_coupling prep_amine Prepare Amine Solution prep_amine->add_coupling stir Stir at 0°C to RT add_coupling->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify

Sources

Application

experimental setup for reactions involving methoxydimethylamine hydrochloride

Application Note: Experimental Setup for Reactions Involving Methoxydimethylamine Hydrochloride ( -Dimethylhydroxylamine HCl) Introduction & Scientific Rationale Methoxydimethylamine hydrochloride, systematically known a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Setup for Reactions Involving Methoxydimethylamine Hydrochloride ( -Dimethylhydroxylamine HCl)

Introduction & Scientific Rationale

Methoxydimethylamine hydrochloride, systematically known as


-dimethylhydroxylamine hydrochloride  (CAS: 6638-79-5), is the foundational reagent for synthesizing Weinreb amides .

In medicinal chemistry and drug development, the direct conversion of carboxylic acid derivatives (esters, acid chlorides) to ketones using organometallics (Grignard, organolithium) is plagued by over-addition . The highly reactive ketone intermediate consumes a second equivalent of the nucleophile, yielding an undesired tertiary alcohol.

The Weinreb Advantage: The


-methoxy-

-methyl amide moiety solves this by forming a stable, tightly bound 5-membered chelate with the metal cation of the incoming nucleophile. This "anchors" the tetrahedral intermediate, preventing the expulsion of the leaving group and the formation of the ketone until the reaction is quenched with acid.

This guide details the experimental handling, synthesis, and application of this reagent, focusing on reproducibility and scale-up safety.

Material Handling & Safety Profile

Reagent:


-Dimethylhydroxylamine Hydrochloride
Physical State:  White to off-white crystalline solid.
Key Property: Hygroscopic .
Handling Protocols
  • Storage: Must be stored in a desiccator or under an inert atmosphere (Argon/Nitrogen). Moisture absorption leads to clumping and stoichiometry errors.

  • Amine Liberation: The reagent is supplied as the hydrochloride salt (

    
    ) for stability. In all coupling reactions, an organic base (Triethylamine, DIPEA, or Pyridine) must  be added (typically 
    
    
    
    equivalents) to neutralize the HCl and liberate the nucleophilic free amine in situ.
  • Safety: Causes skin irritation (H315) and serious eye irritation (H319).[1][2][3][4] Handle in a fume hood to avoid inhalation of amine vapors liberated during the reaction.

Core Application 1: Synthesis of Weinreb Amides

Method A: Coupling with Carboxylic Acids (EDC/HOBt)

This is the standard protocol for drug discovery, tolerant of diverse functional groups including Fmoc/Boc protected amines.

Reaction Scheme:



Reagent Stoichiometry Table
ComponentEquiv.RoleNotes
Carboxylic Acid 1.0SubstrateLimiting reagent.

-Dimethylhydroxylamine HCl
1.2 - 1.5ReagentExcess ensures complete consumption of expensive acid.
EDC

HCl
1.5Coupling AgentWater-soluble carbodiimide; facilitates easy workup.
HOBt (anhydrous) 1.2AdditiveSuppresses racemization; forms active ester.
DIPEA (Hünig's Base) 3.0 - 4.0BaseCritical: Neutralizes HCl salt and maintains pH for coupling.
DCM or DMF [0.1 M]SolventDCM for solubility; DMF for polar substrates.
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask containing a magnetic stir bar. Purge with Nitrogen/Argon.

  • Dissolution: Add the Carboxylic Acid (1.0 eq) and HOBt (1.2 eq) to the flask. Dissolve in anhydrous DCM (or DMF).

  • Activation: Cool the mixture to

    
      (ice bath). Add EDC 
    
    
    
    HCl
    (1.5 eq). Stir for 15 minutes to allow active ester formation.
  • Amine Addition:

    • In a separate vial, suspend

      
      -Dimethylhydroxylamine HCl  (1.5 eq) in a minimal amount of solvent.
      
    • Add DIPEA (3.0 eq) to this suspension. Observation: The solid will dissolve as the free amine is liberated.

    • Add this mixture dropwise to the main reaction flask at

      
      .
      
  • Reaction: Allow the reaction to warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC or LC-MS.

  • Workup (Critical for Purity):

    • Dilute with excess DCM (if DMF was used, dilute with EtOAc and wash extensively with water/LiCl).

    • Wash 1: 1M HCl or 10% Citric Acid (Removes unreacted amine, DIPEA, and EDC urea).

    • Wash 2: Saturated

      
       (Removes unreacted carboxylic acid and HOBt).
      
    • Wash 3: Brine.[5]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Most Weinreb amides are stable enough for silica gel chromatography (typically EtOAc/Hexanes).

Core Application 2: Nucleophilic Addition (Ketone Synthesis)

This protocol describes the reaction of a Weinreb amide with a Grignard reagent.[6][7][8]

Mechanism: The reaction proceeds via a stable tetrahedral intermediate.[8] The magnesium atom chelates between the carbonyl oxygen and the methoxy oxygen.

Visualization: The Chelation Control Mechanism

WeinrebMechanism Reagents Weinreb Amide + R'-MgBr Intermediate Stable Tetrahedral Intermediate (Mg Chelate) Reagents->Intermediate Nucleophilic Attack (Fast) Quench Acidic Quench (H3O+) Intermediate->Quench Stable at RT OverAddition Tertiary Alcohol (Over-addition) Intermediate->OverAddition BLOCKED by Chelation Product Ketone (R-CO-R') Quench->Product Hydrolysis

Caption: The stable 5-membered chelate prevents the collapse of the intermediate, blocking the second nucleophilic attack.

Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck flask equipped with a pressure-equalizing addition funnel. Maintain a strict Argon atmosphere.

  • Substrate: Dissolve the Weinreb Amide (1.0 eq) in anhydrous THF or

    
     (concentration ~0.2 M). Cool to 
    
    
    
    .
    • Note: Unlike aldehyde synthesis,

      
       is rarely required for ketones; 
      
      
      
      is standard.
  • Grignard Addition: Add the Grignard reagent (1.2 - 1.5 eq) dropwise over 15–30 minutes.

    • Observation: Exotherm may occur. Control rate to maintain temp

      
      .
      
  • Monitoring: Stir at

    
     for 1 hour, then warm to RT if sluggish. Monitor by TLC.[5][9]
    
    • Note: The intermediate is stable.[6] You will not see the ketone product on TLC until you quench an aliquot.

  • Quench (Hydrolysis):

    • Cool back to

      
      .
      
    • Add saturated

      
       (mild) or 1M HCl (vigorous) dropwise.
      
    • Mechanism:[5][6][10][11] Protonation breaks the N-O-Mg chelate, expelling the amine (

      
      ) and releasing the ketone.
      
  • Workup: Extract with

    
     or EtOAc. Wash with brine, dry, and concentrate.[5]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Coupling) Incomplete amine liberationEnsure DIPEA/TEA is

eq relative to the HCl salt.
Racemization Over-activationUse HOBt or HOAt. Keep activation time short at

.
Starting Material Remains (Grignard) Wet solventGrignard destroyed by moisture. Re-dry THF over sieves.
Over-addition (Tertiary Alcohol) Temperature too highAlthough rare, ensure reaction is kept

during addition.
Emulsion during Workup Magnesium saltsUse Rochelle's Salt (Potassium Sodium Tartrate) solution during quench to solubilize Mg salts.

References

  • Nahm, S.; Weinreb, S. M. "

    
    -Methoxy-
    
    
    
    -methylamides as effective acylating agents."[9][12][13][14] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[9][12][14] Link[10][12]
  • Mentzel, M.; Hoffmann, H. M. R. "

    
    -Methoxy-
    
    
    
    -methylamides (Weinreb amides) in modern organic synthesis."[14] Journal of Practical Chemistry, 1997 , 339(1), 517–524. Link
  • Labadie, J. W.; et al. "Palladium-catalyzed reaction of acid chlorides with organotin reagents." The Journal of Organic Chemistry, 1983 , 48(24), 4634–4642. (Demonstrates versatility beyond Grignards). Link

Sources

Method

Application Notes &amp; Protocols: The Strategic Role of Methoxydimethylamine Hydrochloride in Modern Agrochemical Synthesis

Abstract Methoxydimethylamine hydrochloride, also known as N,O-dimethylhydroxylamine hydrochloride, has emerged as an indispensable reagent in the synthesis of complex organic molecules, particularly within the agrochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methoxydimethylamine hydrochloride, also known as N,O-dimethylhydroxylamine hydrochloride, has emerged as an indispensable reagent in the synthesis of complex organic molecules, particularly within the agrochemical sector.[1][2] Its primary utility lies in the formation of N-methoxy-N-methylamides, or Weinreb-Nahm amides, which are exceptionally stable and versatile intermediates.[1][3] These amides enable the controlled and high-yield synthesis of ketones and aldehydes, crucial building blocks for a diverse range of active ingredients in fungicides, herbicides, and insecticides. This guide provides an in-depth exploration of the applications of methoxydimethylamine hydrochloride, detailing the underlying chemical principles, offering field-proven experimental protocols, and illustrating its strategic importance in the development of next-generation crop protection agents.

Introduction: The Rise of the Weinreb Amide in Agrochemical Design

The synthesis of ketones from carboxylic acids is a fundamental transformation in organic chemistry. However, traditional methods utilizing highly reactive organometallic reagents (e.g., Grignard or organolithium reagents) with acid chlorides or esters are often plagued by over-addition, leading to the formation of tertiary alcohols as unwanted byproducts.[4][5][6] This lack of control results in lower yields and complex purification challenges, which are significant hurdles in industrial-scale agrochemical production.

The introduction of the Weinreb-Nahm amide , synthesized using methoxydimethylamine hydrochloride, provided a robust solution to this long-standing problem.[4][5] The unique stability of the Weinreb amide is attributed to its ability to form a stable five-membered cyclic tetrahedral intermediate upon reaction with an organometallic reagent.[3][5] This intermediate resists further nucleophilic attack and collapses to the desired ketone only upon aqueous workup.[3] This controlled reactivity allows for the precise and selective synthesis of ketones and, through reduction, aldehydes, making it a cornerstone of modern synthetic strategy.[3][4]

Key Advantages of Using Methoxydimethylamine Hydrochloride:

  • Prevents Over-addition: Enables the clean conversion of carboxylic acid derivatives to ketones using potent nucleophiles.[4][5]

  • High Yields: The stability of the Weinreb amide intermediate generally leads to excellent yields of the desired ketone or aldehyde.

  • Functional Group Tolerance: The reaction conditions are typically mild and tolerate a wide variety of sensitive functional groups, a critical feature in the synthesis of complex, multifunctional agrochemical molecules.[4]

  • Versatility: Weinreb amides can be prepared from various starting materials, including carboxylic acids, acid chlorides, and esters, and react with a broad range of organometallic reagents.[5]

Core Application: The Weinreb-Nahm Ketone Synthesis Workflow

The overall process involves two key stages: the formation of the Weinreb-Nahm amide and its subsequent reaction with a nucleophile to generate the ketone.

Mechanism of Action

The success of the Weinreb ketone synthesis hinges on the formation of a chelated, stable tetrahedral intermediate.

  • Amide Formation: A carboxylic acid or its derivative is coupled with N,O-dimethylhydroxylamine hydrochloride in the presence of a base and a coupling agent to form the Weinreb-Nahm amide.

  • Nucleophilic Addition: An organometallic reagent (e.g., Grignard or organolithium) adds to the amide's carbonyl carbon.

  • Intermediate Stabilization: The resulting tetrahedral intermediate is stabilized by chelation between the lithium or magnesium cation and the two oxygen atoms (the carbonyl oxygen and the methoxy oxygen). This stable complex prevents the addition of a second equivalent of the nucleophile.

  • Hydrolysis: Upon acidic workup, the chelate is broken, and the intermediate collapses to yield the final ketone product.

General Workflow Diagram

G cluster_0 Part 1: Weinreb Amide Formation cluster_1 Part 2: Ketone Synthesis start Carboxylic Acid (R-COOH) reagent1 + N,O-Dimethylhydroxylamine HCl + Coupling Agent (e.g., CDI, PPh3/I2) + Base (e.g., iPr2NEt) start->reagent1 product1 Weinreb-Nahm Amide reagent1->product1 reagent2 1. Organometallic Reagent (R'-MgBr or R'-Li) product1->reagent2 intermediate Stable Tetrahedral Intermediate (Chelated) reagent2->intermediate reagent3 2. Aqueous Workup (e.g., H3O+) intermediate->reagent3 product2 Ketone (R-CO-R') reagent3->product2 caption General workflow of the Weinreb-Nahm ketone synthesis.

Caption: General workflow of the Weinreb-Nahm ketone synthesis.

Experimental Protocols: Synthesis of Weinreb-Nahm Amides

The choice of protocol for synthesizing a Weinreb amide depends on the starting material and the presence of other functional groups. Below are three reliable methods.

Protocol 1: From Carboxylic Acids using Carbonyldiimidazole (CDI)

This method is particularly useful for substrates with sensitive functional groups as it avoids the formation of harsh acid chlorides.[7]

Step-by-Step Methodology:

  • Activation: To a stirred solution or suspension of the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or THF, ~0.3 M), add 1,1'-carbonyldiimidazole (CDI) (1.1 equiv) in one portion at room temperature.

  • Stirring: Allow the mixture to stir for 45-60 minutes. Evolution of CO2 gas should be observed, and the mixture typically becomes a clear solution.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to the solution in one portion.

  • Reaction: Continue stirring at room temperature for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with 1 M HCl. Separate the layers and extract the aqueous phase with dichloromethane (2x). Combine the organic layers, wash with water and saturated sodium bicarbonate solution, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the crude Weinreb amide.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: From Carboxylic Acids using PPh3/I2

This protocol offers a mild and efficient alternative for converting carboxylic acids directly to Weinreb amides.[8]

Step-by-Step Methodology:

  • Reagent Preparation: To a stirring solution of iodine (I2) (1.0 equiv) in dry dichloromethane (CH2Cl2) at 0 °C, add triphenylphosphine (PPh3) (1.0 equiv). Flush the flask with nitrogen and stir for 5 minutes.

  • Substrate Addition: At 0 °C, add the carboxylic acid (1.0 equiv), followed by the dropwise addition of a base such as N,N-diisopropylethylamine (iPr2NEt) (2.5 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.0 equiv).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Dilute the reaction mixture with water and extract with CH2Cl2. Dry the combined organic layers over Na2SO4 and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to obtain the pure Weinreb amide.

Protocol 3: From Acid Chlorides

This is a classic and often rapid method when the acid chloride is stable and readily available.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in a mixture of dichloromethane and pyridine (or another non-nucleophilic base like triethylamine) at 0 °C.

  • Acid Chloride Addition: Slowly add a solution of the acid chloride (1.0 equiv) in dichloromethane to the stirring amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours until the reaction is complete.

  • Workup: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification: Filter and concentrate the solution to yield the Weinreb amide, which can be further purified by chromatography or recrystallization.

Method Starting Material Coupling System Key Advantages Typical Yield
Protocol 1Carboxylic Acid1,1'-Carbonyldiimidazole (CDI)Mild conditions, good for sensitive substrates[7]70-95%
Protocol 2Carboxylic AcidTriphenylphosphine (PPh3) / Iodine (I2)Direct conversion, avoids acid chloride formation[8]65-97%
Protocol 3Acid ChlorideBase (e.g., Pyridine)Often rapid and high-yielding80-98%

Applications in the Synthesis of Commercial Agrochemicals

The Weinreb amide methodology is a powerful tool for constructing the core scaffolds of numerous agrochemicals. The ketone and aldehyde intermediates are pivotal for subsequent reactions that build the final active molecule.

Fungicide Synthesis

Many modern fungicides, particularly those in the strobilurin and triazole classes, contain complex aromatic and heterocyclic systems. The synthesis of these systems often relies on ketone intermediates for building side chains or forming heterocyclic rings.

  • Example Application: The synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides often involves the creation of a central pyrazole or pyridine carboxamide core. A key ketone intermediate, necessary for forming or functionalizing this core, can be efficiently synthesized via the Weinreb amide approach, ensuring high fidelity in constructing the pharmacophore. For instance, in the synthesis of novel 1,2,4-triazole fungicides, amide fragments are crucial for bioactivity, and their synthesis often involves coupling reactions with carboxylic acid precursors.[9][10]

Herbicide Synthesis

Herbicides, such as those that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, often feature a diketone or triketone moiety. The Weinreb amide synthesis provides a precise method for creating the necessary ketone precursors.

  • Example Application: The synthesis of an aryloxyacetic acid derivative, a class of auxinic herbicides, can involve the preparation of a key ketone intermediate.[11][12] This intermediate can then be elaborated to introduce the necessary functional groups for herbicidal activity. The controlled introduction of a carbonyl group via the Weinreb reaction prevents unwanted side reactions on the often complex aromatic starting materials.[12]

G start Substituted Benzoic Acid step1 Weinreb Amide Formation start->step1 intermediate1 Weinreb Amide step1->intermediate1 step2 Grignard Reaction (Ketone Synthesis) intermediate1->step2 intermediate2 Aryl Ketone Intermediate step2->intermediate2 step3 Further Functionalization (e.g., Halogenation, Cyclization) intermediate2->step3 product Agrochemical Active Ingredient (e.g., Herbicide, Fungicide) step3->product caption Synthetic pathway for an agrochemical using a Weinreb amide intermediate.

Caption: Synthetic pathway for an agrochemical using a Weinreb amide intermediate.

Insecticide Synthesis

The development of novel insecticides, such as the diamide class, requires the precise assembly of complex molecular architectures.

  • Example Application: The synthesis of novel meta-diamide insecticides involves multiple steps, including the formation of amide bonds.[13][14] While not always a direct ketone synthesis, the principles of controlled acylation using reagents like methoxydimethylamine hydrochloride are relevant. In many cases, a carboxylic acid needs to be activated for amidation, and the robust nature of Weinreb-type chemistry provides a reliable platform for such transformations, ensuring that the correct amide bond is formed without affecting other parts of the molecule.[15]

Safety and Handling of Methoxydimethylamine Hydrochloride

As a Senior Application Scientist, it is imperative to emphasize that scientific advancement cannot come at the expense of safety. N,O-Dimethylhydroxylamine hydrochloride is a hazardous substance and requires careful handling.[16]

Personnel Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[17][18]

  • Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[17][18]

  • Respiratory Protection: Use a dust mask or respirator, especially when handling the powder, to avoid inhalation.[19][20]

Handling and Storage:

  • Ventilation: Always use in a well-ventilated area, such as a chemical fume hood.[17][19]

  • Hygroscopic: The compound is hygroscopic; store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[21]

  • Storage Conditions: Store in a cool, dry place away from incompatible materials like strong oxidizing agents and bases.[18][19]

  • Spills: In case of a spill, avoid generating dust. Sweep or vacuum up the material and place it in a labeled container for disposal.[19]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[17][18][20]

  • Skin Contact: Wash off immediately with soap and plenty of water.[17][18]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[17][20]

  • Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[17]

Conclusion

Methoxydimethylamine hydrochloride is more than just a reagent; it is a strategic enabler in the field of agrochemical synthesis. Its ability to facilitate the clean and controlled synthesis of ketones and aldehydes via the Weinreb-Nahm amide intermediate provides researchers and process chemists with a reliable tool to build complex molecular architectures. By overcoming the challenge of over-addition, this methodology improves efficiency, increases yields, and expands the synthetic possibilities for creating the next generation of effective and environmentally conscious crop protection solutions.

References

  • N,O-Dimethylhydroxylamine hydrochloride. (n.d.). Apollo Scientific.
  • N,O-Dimethylhydroxylamine hydrochloride SDS, 6638-79-5 Safety Data Sheets. (n.d.). ECHEMI.
  • N,O-Dimethylhydroxylamine Hydrochloride丨CAS 6638-79-5. (n.d.). LeapChem.
  • 6638-79-5 | N,O-Dimethylhydroxylamine hydrochloride, 98%. (n.d.). Aspira Chemical.
  • SAFETY DATA SHEET - N,O-Dimethylhydroxylamine hydrochloride. (2025, December 18). Fisher Scientific.
  • N,O-Dimethylhydroxylamine hydrochloride - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • How do you prepare a Weinreb amide? (n.d.). TutorChase.
  • Weinreb ketone synthesis. (n.d.). Wikipedia.
  • 99% Pure N-O Dimethylhydroxylamine | High Quality Chemical. (n.d.). Ketone Pharma.
  • Recent Developments in Weinreb Synthesis and their Applications. (2019). Oriental Journal of Chemistry.
  • Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. (2013). PMC.
  • N,O-Dimethylhydroxylamine hydrochloride. (2025, May 27). ChemBK.
  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (n.d.). PMC.
  • Preparation of novel auxinic herbicide derivatives with high-activity and low-volatility by me-too method. (2016, December 1). Journal of the Saudi Society of Agricultural Sciences.
  • Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (2020, February 19). Beilstein Journal of Organic Chemistry.
  • Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. (2012, September 13). ChemSpider Synthetic Pages.
  • Weinreb Ketone Synthesis. (n.d.). TCI EUROPE N.V.
  • N,O-Dimethylhydroxylamine hydrochloride. (n.d.). Chem-Impex.
  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (n.d.). Dalton Pharma Services.
  • N,O-Dimethylhydroxylamine. (n.d.). Wikipedia.
  • Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. (n.d.). SciELO.
  • Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. (2025, December 28). ResearchGate.
  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024, February 19). PMC.
  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024, February 5). ResearchGate.
  • Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. (2024, February 19). MDPI.

Sources

Application

methoxydimethylamine hydrochloride in solid-phase peptide synthesis (SPPS)

Application Note: Methoxydimethylamine Hydrochloride in Solid-Phase Peptide Synthesis (SPPS) Introduction: The Strategic Value of Weinreb Amides in SPPS Methoxydimethylamine hydrochloride ( ), also known as -Dimethylhydr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methoxydimethylamine Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Introduction: The Strategic Value of Weinreb Amides in SPPS

Methoxydimethylamine hydrochloride (


), also known as 

-Dimethylhydroxylamine hydrochloride, is the critical precursor for generating Weinreb amides . In the context of Solid-Phase Peptide Synthesis (SPPS), this functionality is not merely a protecting group but a reactive pivot point .

Its primary utility in drug development lies in the synthesis of peptide aldehydes (potent protease inhibitors) and peptide ketones . Unlike standard esters or amides, the Weinreb amide prevents over-reduction or over-addition of nucleophiles. This allows researchers to synthesize C-terminal modified peptides—critical motifs in transition-state analog inhibitors (e.g., covalent inhibitors of SARS-CoV-2 Mpro or HIV protease)—with high fidelity.

Mechanism of Action: The Chelation Control Model

The "magic" of the Weinreb amide lies in its ability to form a stable, chelated transition state upon reaction with organometallics or reducing agents. This stability precludes the collapse of the tetrahedral intermediate until the reaction is quenched, effectively preventing double-addition (which would form alcohols).

Mechanistic Visualization

WeinrebMechanism Start Weinreb Amide (Resin or Soln) TS Stable Tetrahedral Intermediate (Chelated) Start->TS + Reagent Reagent Nucleophile/Reductant (LiAlH4 or RMgX) Reagent->TS Quench Acidic Quench (H3O+) TS->Quench Stable until... Product Peptide Aldehyde or Ketone Quench->Product Hydrolysis

Figure 1: The Chelation Control Model. The methoxy oxygen coordinates with the metal cation (Li+ or Mg2+), stabilizing the tetrahedral intermediate and preventing the expulsion of the amine leaving group until acidic workup.

Core Applications & Protocols

In SPPS, Methoxydimethylamine HCl is utilized in two primary workflows:

  • On-Resin Side-Chain Modification: Converting Asp/Glu side chains to Weinreb amides.

  • Backbone Amide Linker (BAL) Strategy: C-terminal modification of peptides anchored via their backbone nitrogen.[1]

Protocol A: On-Resin Coupling to Carboxylic Acids

Target: Converting a resin-bound Asp/Glu side chain or a free C-terminus (on BAL resin) to a Weinreb amide.

Prerequisites:

  • Resin: Peptide assembled on solid support (e.g., Polystyrene or PEG-PS).[1][2][3]

  • Reactive Site: Free carboxylic acid (COOH). Ensure Fmoc/Boc groups on the N-terminus are stable to coupling conditions.

  • Reagent: Methoxydimethylamine hydrochloride (MW: 97.54 g/mol ).

Reagent Preparation (The "Free Base" Critical Step): Methoxydimethylamine is supplied as an HCl salt. It must be neutralized in situ with an excess of base to participate in nucleophilic attack. Failure to add sufficient base is the #1 cause of failure.

Step-by-Step Methodology:

StepOperationReagents & ConditionsCritical Notes
1 Swelling DCM (3 x 5 min) followed by DMF (3 x 5 min).Ensure beads are fully solvated for maximum diffusion.
2 Activation Coupling Reagent: HATU (5.0 eq) Base: DIPEA (10.0 eq) Solvent: Anhydrous DMF.Stoichiometry Alert: Use 10 eq of DIPEA. 5 eq neutralizes the HATU, 1 eq neutralizes the HCl salt, and the rest ensures basic pH.
3 Amine Addition Add Methoxydimethylamine HCl (5.0 eq) to the activated mixture.Pre-mix the amine salt, HATU, and DIPEA in a vial for 1 min before adding to resin to ensure salt neutralization.
4 Coupling Shake at Room Temp for 2–4 hours .For sterically hindered AAs (e.g., Val, Ile), extend to 6 hours or double couple.
5 Monitoring Kaiser Test is NOT applicable here (no free amine). Use Malachite Green test for free COOH or micro-cleavage + HPLC/MS.HPLC shift: Weinreb amides are more hydrophobic than the free acid.
6 Washing DMF (5x), DCM (5x).Thorough washing is essential to remove urea byproducts (if using DIC) or phosphonium salts.

Expert Insight: If using PyBOP , the reaction is often slower but cleaner. For cost-sensitive large-scale synthesis, DIC/HOBt (1:1:1) can be used, but the HCl salt must be neutralized with exactly 1.0 eq of DIPEA before adding DIC to prevent quenching the carbodiimide.

Protocol B: Synthesis of Peptide Aldehydes (The "Weinreb-Linker" Workflow)

Target: Generating a C-terminal peptide aldehyde by reducing a Weinreb amide linker.

This workflow assumes the use of a specialized Weinreb AM Resin or the construction of a Weinreb linker using Methoxydimethylamine HCl.

Workflow Diagram:

SPPS_Weinreb cluster_0 Phase 1: Assembly cluster_1 Phase 2: Reduction & Cleavage Step1 Functionalized Resin (Weinreb Linker) Step2 Peptide Elongation (Fmoc SPPS) Step1->Step2 Step3 Reductive Cleavage (LiAlH4 or DIBAL-H) Step2->Step3 Dry THF Step4 Hydrolysis (Release of Aldehyde) Step3->Step4 1M KHSO4 Final Crude Peptide Aldehyde Step4->Final

Figure 2: Workflow for generating peptide aldehydes. Note that the reduction step often serves as the cleavage step from the resin.

Reduction Protocol (LiAlH4 Method): Warning: This step is chemically harsh and requires strict anhydrous conditions.

  • Preparation: Wash peptidyl-resin with dry THF (5x) to remove all traces of DMF/DCM (incompatible with LiAlH4).

  • Reduction: Suspend resin in dry THF. Add LiAlH4 (2–4 eq) in THF at 0°C under Argon.

  • Reaction: Stir for 30–60 mins. The Weinreb amide is reduced to the chelated intermediate (still resin-bound or tight ion pair).

  • Hydrolysis/Cleavage: Carefully quench with 1M KHSO4 or Rochelle's Salt . This hydrolyzes the intermediate, releasing the peptide aldehyde into the solution.

  • Isolation: Filter resin.[4][5] Extract filtrate with EtOAc.

Troubleshooting & Optimization (Self-Validating Systems)

A robust protocol must include "checkpoints" to validate success before proceeding.

IssueDiagnosticRoot CauseCorrective Action
Incomplete Coupling Micro-cleavage shows Mass = Acid (M) instead of Amide (M+43).Insufficient Base.The HCl salt consumes 1 eq of base. Ensure DIPEA is

2x the equivalents of the amine salt + coupling reagent.
Epimerization HPLC shows doublet peaks (diastereomers).Over-activation (HATU/Base).Switch to PyBOP/DIPEA or DIC/Oxyma (neutral conditions). Keep temp

25°C.
Over-Reduction Product is Peptide Alcohol (M+2).Quench delay or Temp too high.Maintain 0°C during reduction. Ensure bulky protecting groups (e.g., tBu) are stable or removed prior if using LiAlH4.
Low Yield (Aldehyde) Aldehyde hydrate formation.Equilibrium in aqueous mobile phase.Peptide aldehydes often exist as hydrates/hemiacetals. Verify mass (M+18) in LCMS. Lyophilize from dilute HCl to shift back to aldehyde.

Safety & Handling

  • Methoxydimethylamine HCl: Hygroscopic irritant. Store in a desiccator. Ensure free-flowing powder before weighing.

  • LiAlH4: Pyrophoric. Reacts violently with water/protic solvents. NEVER use in the presence of DMF or Methanol. Use exclusively dry THF or Diethyl Ether.

  • Waste Disposal: Quenched reduction mixtures contain aluminum salts and must be disposed of as hazardous heavy metal waste.

References

  • Fehrentz, J. A., & Castro, B. (1983). An Efficient Synthesis of Optically Active

    
    -(t-Butoxycarbonylamino)-aldehydes from Amino Acids. Synthesis, 1983(8), 676–678. 
    
  • Guigues, M., & Nicolaides, E. (1987). Preparation of Weinreb Amides from N-Boc-Amino Acids.[5] Journal of Medicinal Chemistry. (Foundational text for amino acid application).

  • Paris, M., et al. (1998). Solid Phase Synthesis of Peptide Aldehydes. Tetrahedron Letters, 39(12), 1569-1572.

  • Salvino, J. M., et al. (1998). Parallel Synthesis of Aldehydes and Ketones Facilitated by a New Solid-Phase Weinreb Amide.[5] Journal of Organic Chemistry, 63(6), 1966–1974.

  • Daly, N. L., et al. (2000). Synthesis of Weinreb Amides: A Review. Current Organic Chemistry.

Disclaimer: This Application Note is for research purposes only. All protocols should be validated in the user's specific laboratory environment.

Sources

Technical Notes & Optimization

Troubleshooting

purification strategies for products synthesized with methoxydimethylamine hydrochloride

Topic: Purification strategies for products synthesized with Methoxydimethylamine Hydrochloride Reagent Synonym: -Dimethylhydroxylamine Hydrochloride (Weinreb Amine) Executive Summary & Reagent Context What is this reage...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification strategies for products synthesized with Methoxydimethylamine Hydrochloride Reagent Synonym:


-Dimethylhydroxylamine Hydrochloride (Weinreb Amine)
Executive Summary & Reagent Context

What is this reagent? Methoxydimethylamine hydrochloride (CAS: 6638-79-5) is universally known in organic synthesis as


-Dimethylhydroxylamine hydrochloride .[1] It is the precursor used to generate Weinreb Amides , a pivotal functional group that allows for the controlled synthesis of ketones and aldehydes without over-addition of nucleophiles.

The Purification Challenge The primary challenge in these reactions is rarely the removal of the methoxydimethylamine itself (which is highly water-soluble), but rather the separation of the Weinreb amide product from:

  • Coupling reagent byproducts (e.g., Dicyclohexylurea from DCC).[2]

  • Unreacted carboxylic acids .

  • Base salts (e.g., Triethylamine hydrochloride).

Standard Purification Protocol (The "Happy Path")

Scenario: You have performed a standard coupling reaction (EDC/HOBt or HATU) in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

The Logic: The unreacted methoxydimethylamine is an amine base (


). By washing with dilute acid, we protonate any remaining amine, forcing it into the aqueous layer.[3] Conversely, washing with base removes unreacted carboxylic acid starting materials.
Step-by-Step Aqueous Workup
  • Dilution: Dilute the reaction mixture with excess organic solvent (EtOAc is preferred over DCM for better phase separation).

  • Acidic Wash (Removes Amine): Wash the organic layer

    
     with 1N HCl .
    
    • Mechanism:[4][5][6] Converts unreacted methoxydimethylamine to its hydrochloride salt (water-soluble).

    • Note: Also removes DMAP, TEA, or DIPEA.

  • Basic Wash (Removes Acids): Wash the organic layer

    
     with Saturated NaHCO
    
    
    
    .
    • Mechanism:[4][5][6] Deprotonates unreacted carboxylic acid starting material and HOBt, moving them to the aqueous layer.

  • Drying: Wash

    
     with Brine, dry over MgSO
    
    
    
    , filter, and concentrate.

Visualizing the Separation Logic

WorkupFlow Start Crude Reaction Mixture (Product + Amine + Acid + Additives) AcidWash Add 1N HCl (Acidic Wash) Start->AcidWash Sep1 Phase Separation AcidWash->Sep1 AqLayer1 Aqueous Layer: Protonated Methoxydimethylamine Protonated Bases (TEA/DIPEA) Water-soluble Urea (if EDC used) Sep1->AqLayer1 Discard OrgLayer1 Organic Layer: Weinreb Amide Unreacted Acid HOBt/Additives Sep1->OrgLayer1 Keep BaseWash Add Sat. NaHCO3 (Basic Wash) OrgLayer1->BaseWash Sep2 Phase Separation BaseWash->Sep2 AqLayer2 Aqueous Layer: Deprotonated Acid (Carboxylate) Deprotonated HOBt Sep2->AqLayer2 Discard OrgLayer2 Final Organic Layer: Purified Weinreb Amide Sep2->OrgLayer2 Dry & Concentrate

Caption: Flowchart demonstrating the chemical logic of pH-switches to remove specific impurities during Weinreb amide workup.

Troubleshooting & FAQs
Q1: I used DCC as my coupling agent, and there is a white solid that won't go away. What is it?

Diagnosis: This is Dicyclohexylurea (DCU) , the notorious byproduct of DCC coupling. It is insoluble in water (so washes won't remove it) and sparingly soluble in most organic solvents.

Corrective Actions:

  • Method A (Filtration): Chill the reaction mixture in a freezer (-20°C) for 2 hours. The DCU will precipitate further.[4] Filter through a Celite pad before starting the aqueous workup.

  • Method B (Chemical Switch): For future reactions, switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . EDC produces a water-soluble urea byproduct that is completely removed during the standard HCl wash described above [1].

Q2: My Weinreb amide is very polar/water-soluble. I have low recovery after the HCl wash.

Diagnosis: Small, polar Weinreb amides (e.g., derived from amino acids or short-chain acids) can partition into the aqueous layer, especially when protonated or in the presence of methanol.

Corrective Actions:

  • Salting Out: Saturate your aqueous layers with NaCl (solid salt) during the workup.[5] This increases the ionic strength, forcing the organic product back into the organic layer (Salting-out effect).

  • Solvent Switch: Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of pure DCM or EtOAc. This mixture is highly effective at pulling polar compounds out of water.

  • Continuous Extraction: If the product is highly water-soluble, use a liquid-liquid continuous extractor for 12–24 hours.

Q3: The reaction emulsion is terrible. The layers won't separate.

Diagnosis: This is common when using Methoxydimethylamine HCl because the reaction generates fine precipitates or when using DMF as a co-solvent.

Corrective Actions:

  • The "Magic" Additive: Add a small amount of Methanol (~5% v/v) to the separatory funnel. It often breaks surface tension.

  • Filtration: Filter the entire biphasic mixture through a pad of Celite. The emulsion is often stabilized by microscopic particulate matter; removing the solids breaks the emulsion.

Advanced Purification: Chromatography

If the aqueous workup is insufficient, Weinreb amides are stable enough for standard flash chromatography.

TLC Visualization: Weinreb amides are often UV active (if aromatic). If aliphatic, they stain strongly with Phosphomolybdic Acid (PMA) or Iodine .

Solvent Systems:

Impurity Type Recommended Mobile Phase Notes

| Non-polar impurities | Hexanes:EtOAc (Start 90:10) | Weinreb amides are usually mid-polarity (


 0.3 in 30% EtOAc). |
| Residual Amine  | DCM:MeOH (95:5) + 1% 

| The ammonia keeps the amine deprotonated and moving. | | Co-eluting Spots | Toluene:Acetone | A highly orthogonal system to Hex/EtOAc; often separates difficult pairs. |
References
  • Nahm, S.; Weinreb, S. M. (1981). "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Not Voodoo X. (n.d.). "Workup: DCC Coupling". University of Rochester.[7]

  • Organic Chemistry Portal. (n.d.). "Weinreb Ketone Synthesis".

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of methoxydimethylamine hydrochloride vs. other coupling reagents

A Senior Application Scientist's Guide to Amide Bond Formation: A Comparative Analysis of Direct Coupling vs. The Weinreb Amide Strategy Introduction: The Critical Role of Amide Bond Formation The creation of amide bonds...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Amide Bond Formation: A Comparative Analysis of Direct Coupling vs. The Weinreb Amide Strategy

Introduction: The Critical Role of Amide Bond Formation

The creation of amide bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The direct coupling of a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow reaction, necessitating the use of "coupling reagents" to activate the carboxylic acid. A plethora of such reagents exist, each with a unique profile of reactivity, efficiency, and propensity for side reactions.

This guide provides a comparative analysis of two major strategies in amide bond-related synthesis. The first is the direct formation of a standard amide bond using common classes of coupling reagents. The second is an indirect, yet highly versatile, approach: the formation of a Weinreb amide using N,O-dimethylhydroxylamine hydrochloride (methoxydimethylamine hydrochloride), which then serves as a stable and uniquely reactive intermediate. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge to select the most appropriate strategy for their synthetic goals.

Part 1: Direct Amide Bond Formation - A Field Guide to Common Coupling Reagents

Direct amidation is the most common approach and involves the one-pot reaction of a carboxylic acid, an amine, a coupling reagent, and often an additive and a base. The choice of coupling reagent is critical and is often dictated by the specific substrates and the need to avoid side reactions, most notably racemization of chiral centers.

Major Classes of Coupling Reagents
1. Carbodiimides (e.g., EDC, DCC, DIC)

Carbodiimides are widely used due to their cost-effectiveness and simplicity. They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, which is a significant advantage as its urea byproduct can be easily removed by aqueous workup.[1][2]

  • Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are also common, but their urea byproducts have different solubilities, influencing their use in solution-phase versus solid-phase synthesis.[3]

A major drawback of carbodiimides is their propensity to cause racemization, especially with sensitive amino acids.[4] To mitigate this, they are almost always used in conjunction with additives.

2. Phosphonium Salts (e.g., BOP, PyBOP)

Phosphonium salt-based reagents offer high coupling efficiency with a low risk of racemization.[5]

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is a powerful coupling reagent but has a significant drawback: the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[6]

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) was developed as a safer alternative to BOP, as its byproducts are less hazardous while maintaining high coupling efficiency.[5]

3. Uronium/Aminium Salts (e.g., HATU, HBTU)

Uronium salts are among the most efficient and popular coupling reagents, known for rapid reaction times and low side-product formation, making them ideal for challenging syntheses.[4][5]

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is considered one of the most powerful coupling reagents. The presence of the 7-azabenzotriazole (HOAt) moiety accelerates coupling and effectively suppresses racemization.[7][8]

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is another widely used and efficient reagent.[5]

A potential side reaction with uronium salts is the guanidinylation of the N-terminal amine, which can terminate peptide chain elongation.[5]

The Role of Additives

Additives like 1-Hydroxybenzotriazole (HOBt) and its derivatives (e.g., HOAt) or Oxyma Pure are crucial in many coupling reactions. They act as nucleophiles that intercept the reactive intermediate formed by the coupling reagent, converting it into a more stable active ester. This active ester is less prone to racemization and reacts efficiently with the amine.[1][8][9]

Mechanism of Action: EDC/HOBt Mediated Coupling

The following diagram illustrates the generally accepted mechanism for an EDC/HOBt-mediated amide bond formation.

EDC_HOBt_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt Byproduct EDC-Urea Byproduct O_Acylisourea->Byproduct HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->HOBt (regenerated) Amide Amide (R-CO-NHR') HOBt_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Part 2: The Weinreb Amide Strategy - A Gateway to Ketones and Aldehydes

N,O-dimethylhydroxylamine hydrochloride is not a coupling reagent itself, but rather the precursor to the amine used to form a specific and highly useful class of amides: N-methoxy-N-methylamides , commonly known as Weinreb amides.[10][11][12][13]

The formation of a Weinreb amide is typically achieved by coupling a carboxylic acid with N,O-dimethylhydroxylamine using standard coupling reagents like EDC/HOBt or by converting the carboxylic acid to an acid chloride first.[3][6]

The Unique Reactivity of Weinreb Amides

The power of the Weinreb amide lies in its reaction with organometallic reagents (e.g., Grignard or organolithium reagents) or hydrides. The key feature is the formation of a stable, chelated tetrahedral intermediate. This intermediate resists the common problem of "over-addition," where a second equivalent of the nucleophile attacks the newly formed carbonyl. The intermediate remains stable until an acidic workup, at which point it collapses to cleanly yield a ketone (from an organometallic reagent) or an aldehyde (from a hydride reagent).[10][11][14]

Mechanism of Weinreb Ketone Synthesis

The diagram below illustrates why the Weinreb amide is so effective at preventing over-addition.

Weinreb_Mechanism WeinrebAmide Weinreb Amide ChelatedIntermediate Stable Chelated Tetrahedral Intermediate WeinrebAmide->ChelatedIntermediate + R'-MgX Grignard Grignard Reagent (R'-MgX) Grignard->ChelatedIntermediate Ketone Ketone (R-CO-R') ChelatedIntermediate->Ketone Workup NoOverAddition No Over-addition Product (Tertiary Alcohol) ChelatedIntermediate->NoOverAddition Prevents Workup Acidic Workup (H3O+) Workup->Ketone

Caption: The chelated intermediate in Weinreb ketone synthesis prevents over-addition.

Advantages of the Weinreb Amide Strategy
  • High Selectivity: Reliably produces ketones or aldehydes without the formation of tertiary alcohol byproducts.[10]

  • Versatility: Compatible with a wide range of carboxylic acids and organometallic/hydride reagents.[11]

  • Stability: Weinreb amides are generally stable compounds that can be purified and stored.[10][14]

  • Functional Group Tolerance: The reaction conditions tolerate a wide variety of functional groups.[11]

Comparative Analysis: Direct Coupling vs. Weinreb Amide Strategy

The choice between direct amide coupling and the Weinreb amide strategy depends entirely on the synthetic goal.

FeatureDirect Amide Coupling (with various reagents)Weinreb Amide Strategy (using N,O-dimethylhydroxylamine HCl)
Primary Goal Formation of a stable amide bond between a specific carboxylic acid and amine.Creation of a versatile intermediate for the synthesis of ketones or aldehydes.
Key Reagent A coupling reagent (e.g., HATU, PyBOP, EDC).N,O-dimethylhydroxylamine hydrochloride (to form the amide).
Mechanism Activation of the carboxylic acid to form a reactive intermediate that is attacked by the amine.Formation of a stable N-methoxy-N-methylamide, followed by reaction with an organometallic or hydride reagent to form a chelated intermediate.
Key Advantage Efficiency in directly linking two desired building blocks.Prevents over-addition of nucleophiles, leading to clean ketone/aldehyde synthesis.[11]
Key Disadvantage Risk of side reactions like racemization or guanidinylation, depending on the reagent.Requires an additional synthetic step (formation of the Weinreb amide).
Typical Application Peptide synthesis, synthesis of drug molecules containing amide linkages.Synthesis of complex molecules where a ketone or aldehyde moiety is required as a key intermediate.[11][15]

Experimental Protocols

Protocol 1: General Procedure for Direct Amide Coupling using HATU

This protocol describes a standard solution-phase amide coupling.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry flask under an inert atmosphere (e.g., Nitrogen), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 eq), either neat or as a solution in a small amount of DMF.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

HATU_Protocol Start Dissolve Acid & HATU in DMF Preactivate Cool to 0°C Add DIPEA Stir 15-30 min Start->Preactivate Couple Add Amine Warm to RT Stir 1-4h Preactivate->Couple Monitor Monitor by TLC/LC-MS Couple->Monitor Workup Aqueous Workup Monitor->Workup Purify Purification Workup->Purify End Pure Amide Purify->End

Caption: Experimental workflow for HATU-mediated amide coupling.

Protocol 2: General Procedure for Weinreb Amide Formation and Subsequent Ketone Synthesis

This two-part protocol outlines the formation of a Weinreb amide and its conversion to a ketone.

Part A: Weinreb Amide Formation using EDC/HOBt

Materials:

  • Carboxylic acid (1.0 eq)

  • N,O-dimethylhydroxylamine hydrochloride (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a dry flask, add the carboxylic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the mixture in anhydrous DCM and cool to 0 °C.

  • Add EDC·HCl (1.2 eq) portion-wise.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup.

  • Purify the crude Weinreb amide by flash column chromatography.

Part B: Ketone Synthesis from Weinreb Amide

Materials:

  • Weinreb amide (1.0 eq)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1N HCl for workup

Procedure:

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF in a dry flask under an inert atmosphere and cool to 0 °C.

  • Slowly add the Grignard reagent (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Monitor the consumption of the starting material by TLC.

  • Upon completion, quench the reaction by slowly adding it to a stirred solution of 1N HCl at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over Na₂SO₄, and concentrate.

  • Purify the resulting ketone by flash column chromatography.

Conclusion

The selection of a strategy for amide bond formation is a critical decision in chemical synthesis.

  • Direct coupling reagents like HATU, PyBOP, and EDC/HOBt are the workhorses for efficiently creating stable amide linkages, as seen in peptide synthesis and the construction of many drug molecules. The choice among them depends on a balance of reactivity, cost, and the need to suppress side reactions like racemization.

  • The Weinreb amide strategy , which utilizes N,O-dimethylhydroxylamine hydrochloride, is not a direct coupling method in the same sense. Instead, it provides a robust and reliable two-step pathway to synthesize ketones and aldehydes. Its key advantage is the prevention of over-addition by organometallic reagents, a common pitfall with other carbonyl compounds.[6][11][15]

For the synthetic chemist, understanding the distinct applications and mechanistic underpinnings of both direct coupling and the Weinreb amide approach is essential for navigating the complexities of modern organic synthesis and achieving the desired molecular architecture with precision and efficiency.

References

  • Weinreb ketone synthesis - Wikipedia. (URL: [Link])

  • Weinreb amides - ACS.org. (URL: [Link])

  • Converting Amides to Aldehydes and Ketones - Chemistry Steps. (URL: [Link])

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (URL: [Link])

  • Synthesis of hydroxamates (Weinreb amides) - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of N, O-dimethylhydroxylamine hydrochloride - ResearchGate. (URL: [Link])

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. - YouTube. (URL: [Link])

  • The Synthesis of Sterically Hindered Amides - CHIMIA. (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (URL: [Link])

  • N,O-Dimethylhydroxylamine - Wikipedia. (URL: [Link])

  • The synthesis of sterically hindered amides - PubMed. (URL: [Link])

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (URL: [Link])

  • Scientific Letter - Atlanchim Pharma. (URL: [Link])

  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. (URL: [Link])

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (URL: [Link])

  • Kinetics of Amide Formation through Carbodiimide/ N- Hydroxybenzotriazole (HOBt) Couplings - ResearchGate. (URL: [Link])

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. - Rsc.org. (URL: [Link])

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. (URL: [Link])

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (URL: [Link])

  • Weinreb amide directed cross-coupling reaction between electron-deficient alkenes catalyzed by a rhodium catalyst - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • How do you prepare a Weinreb amide? - TutorChase. (URL: [Link])

  • Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions | Organic Letters - ACS Publications. (URL: [Link])

  • What IS the Weinreb Amide? - YouTube. (URL: [Link])

  • Recent Developments in Weinreb Synthesis and their Applications. (URL: [Link])

  • CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - Google P
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Comparative

case studies comparing reaction outcomes with and without methoxydimethylamine hydrochloride

For researchers, scientists, and professionals in drug development, the precise and predictable synthesis of ketones is a cornerstone of molecular construction. While classical methods involving the addition of organomet...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and predictable synthesis of ketones is a cornerstone of molecular construction. While classical methods involving the addition of organometallic reagents to carboxylic acid derivatives are foundational, they are often plagued by a critical flaw: over-addition, leading to the formation of undesired tertiary alcohols and a cascade of purification challenges. This guide provides an in-depth comparison of reaction outcomes when employing N,O-dimethylhydroxylamine hydrochloride (also known as methoxydimethylamine hydrochloride) to create a Weinreb-Nahm amide, versus the direct reaction of an organometallic reagent with a more traditional acyl electrophile, such as an acid chloride. Through a detailed mechanistic exploration and a practical case study, we will demonstrate the superior control and efficiency offered by the Weinreb amide approach.

The Challenge of Over-Addition in Traditional Ketone Synthesis

The reaction of a Grignard or organolithium reagent with an acyl derivative like an acid chloride or an ester is a classic C-C bond-forming reaction.[1] The initial nucleophilic addition to the carbonyl group forms a ketone. However, the newly formed ketone is itself a potent electrophile, often more reactive than the starting acyl compound.[1] This leads to a second nucleophilic attack by the organometallic reagent, resulting in the formation of a tertiary alcohol as a significant byproduct.[1][2] This over-addition is a common problem that can be difficult to control, even with careful stoichiometry, leading to reduced yields of the desired ketone and complex purification procedures.[1]

The Weinreb-Nahm Amide: A Mechanistic Solution

In 1981, Steven M. Weinreb and Steven Nahm introduced a transformative solution to the over-addition problem.[1] Their strategy involves the conversion of a carboxylic acid or its derivative into an N-methoxy-N-methylamide, commonly known as a Weinreb-Nahm amide. This is achieved by coupling the carboxylic acid with N,O-dimethylhydroxylamine, which is commercially available and easily handled as its hydrochloride salt.[1]

The genius of this approach lies in the unique stability of the tetrahedral intermediate formed upon nucleophilic attack by an organometallic reagent. The N-methoxy group of the Weinreb amide chelates to the metal atom (e.g., Mg in a Grignard reagent) of the incoming nucleophile, forming a stable five-membered ring intermediate.[1][3] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[1][3] Consequently, the ketone is only liberated after the organometallic reagent has been quenched, preventing the problematic second addition.

Case Study: Synthesis of Benzophenone

To quantitatively illustrate the difference in outcomes, we will compare two common synthetic routes to benzophenone:

  • Reaction Without Methoxydimethylamine Hydrochloride: The direct addition of phenylmagnesium bromide (a Grignard reagent) to benzoyl chloride.

  • Reaction With Methoxydimethylamine Hydrochloride: A two-step process involving the formation of the N-methoxy-N-methylbenzamide (Weinreb amide) from benzoic acid and N,O-dimethylhydroxylamine hydrochloride, followed by reaction with phenylmagnesium bromide.

Table 1: Comparison of Reaction Outcomes for the Synthesis of Benzophenone
ParameterMethod 1: Grignard + Acid ChlorideMethod 2: Weinreb Amide Approach
Starting Materials Benzoyl chloride, Phenylmagnesium bromideBenzoic acid, N,O-Dimethylhydroxylamine HCl, Phenylmagnesium bromide
Key Intermediate None (direct conversion)N-methoxy-N-methylbenzamide
Reported Yield 85%[4]Typically high, often >90% for the Grignard addition step.[5][6]
Major Byproduct Triphenylmethanol (from over-addition)[7]Minimal over-addition byproduct.
Reaction Control Difficult to prevent over-addition.[1]Excellent control, stable intermediate prevents over-addition.[1][3]
Purification Can be challenging due to similar polarities of ketone and tertiary alcohol.Generally more straightforward.

Experimental Protocols

Protocol 1: Synthesis of Benzophenone via the Weinreb Amide Approach

This is a two-step process.

Step 1: Synthesis of N-methoxy-N-methylbenzamide

This procedure is adapted from standard methods for Weinreb amide formation from a carboxylic acid.[8]

  • To a solution of benzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a coupling agent like 1,1'-carbonyldiimidazole (CDI) (1.1 eq).

  • Stir the mixture at room temperature until the evolution of CO2 ceases, indicating the formation of the acylimidazolide intermediate.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture.

  • If necessary, add a non-nucleophilic base such as pyridine or triethylamine to neutralize the hydrochloride salt.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, perform an aqueous workup, washing with dilute acid (e.g., 1M HCl) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-methoxy-N-methylbenzamide.

Step 2: Synthesis of Benzophenone from the Weinreb Amide

This procedure is based on the general Weinreb ketone synthesis protocol.[1]

  • Dissolve the N-methoxy-N-methylbenzamide (1.0 eq) in an anhydrous etheral solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phenylmagnesium bromide (1.2 eq) in THF via a dropping funnel.

  • Allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature, monitoring for completion by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain pure benzophenone.

Protocol 2: Synthesis of Benzophenone from Benzoyl Chloride and Phenylmagnesium Bromide

This protocol is adapted from established procedures for Grignard reactions with acid chlorides.[4]

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, under an inert atmosphere, place magnesium turnings (1.2 eq).

  • Add a small amount of anhydrous THF and a crystal of iodine to initiate the Grignard reaction.

  • Slowly add a solution of bromobenzene (1.2 eq) in anhydrous THF via the dropping funnel to maintain a gentle reflux.

  • After the addition is complete and the magnesium has been consumed, cool the resulting phenylmagnesium bromide solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add a solution of benzoyl chloride (1.0 eq) in anhydrous THF to the Grignard reagent.

  • Stir the reaction mixture at low temperature for a designated period.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, which will likely contain both benzophenone and triphenylmethanol, by column chromatography.

Visualization of Key Mechanisms

The Weinreb Ketone Synthesis Pathway

Weinreb_Synthesis cluster_step1 Step 1: Weinreb Amide Formation cluster_step2 Step 2: Ketone Formation Carboxylic_Acid Carboxylic Acid (R-COOH) Weinreb_Amide Weinreb-Nahm Amide (R-CON(OMe)Me) Carboxylic_Acid->Weinreb_Amide Coupling Chelated_Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Chelated_Intermediate Nucleophilic Addition Reagent N,O-Dimethylhydroxylamine HClCoupling Agent Grignard Organometallic Reagent (R'-MgX) Ketone Ketone (R-CO-R') Chelated_Intermediate->Ketone Hydrolysis Workup Aqueous Workup Grignard_Overaddition Acid_Chloride Acid Chloride (R-COCl) Ketone Ketone (Desired Product) (R-CO-R') Acid_Chloride->Ketone Nucleophilic Addition Grignard1 Grignard Reagent (R'-MgX) (1st eq.) Tertiary_Alcohol Tertiary Alcohol (Byproduct) (R-C(OH)R'2) Ketone->Tertiary_Alcohol Over-addition (Undesired) Grignard2 Grignard Reagent (R'-MgX) (2nd eq.)

Caption: Over-addition in Grignard reactions with acid chlorides.

Conclusion: The Value of Control in Synthesis

The use of N,O-dimethylhydroxylamine hydrochloride to generate Weinreb-Nahm amides represents a significant advancement in the synthesis of ketones. While traditional methods like the direct addition of Grignard reagents to acid chlorides can provide the desired product, they inherently lack control, often leading to significant amounts of over-addition byproducts. The Weinreb amide strategy, by forming a stable, chelated intermediate, effectively pauses the reaction sequence at the ketone stage until a deliberate workup step. This level of control translates to higher, more reliable yields of the target ketone, simplifies purification, and ultimately enhances the overall efficiency and practicality of the synthetic route. For researchers in drug development and other fields where precision and reliability are paramount, the Weinreb amide approach is an invaluable tool in the synthetic chemist's arsenal.

References

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